Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.beta.,4.alpha.,5.beta.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.beta.,3.alpha.,4.beta.,5.alpha.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.alpha.,4.beta.,5.alpha.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.beta.,4.alpha.,5.alpha.,6.beta.)-: ACTIVE
Cyclohexane, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.alpha.,4.beta.,5.beta.,6.beta.)-: INACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies gamma-HCH (Lindane) (technical grade) as Class II: moderately hazardous; Main Use: insecticide. According to the Rotterdam Convention, export of a chemical can only take place with the prior informed consent of the importing Party. The Prior Informed Consent (PIC) procedure is a means for formally obtaining and disseminating the decisions of importing countries as to whether they wish to receive future shipments of a certain chemical and for ensuring compliance to these decisions by exporting countries. The aim is to promote a shared responsibility between exporting and importing countries in protecting human health and the environment from the harmful effects of such chemicals. ... The Rotterdam Convention (which entered into force on 24 February 2004) built on the voluntary PIC procedure which was initiated by UNEP and FAO in 1989. ... The use and production of ... lindane is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered into force on 17 May, 2004.
Registration Notes: Outside USA: Sevidol (trade name) in India and Vietnam. Use banned in Canada.
Lindane was first registered in the U.S. in the 1940s. Since that time, lindane has been registered for use on a wide variety of fruit and vegetable crops (including seed treatment), ornamental plants, tobacco, greenhouse vegetables and ornamentals, forests, Christmas tree plantations, log dips, livestock dips, household sprays, domestic outdoor and indoor use by homeowners (including dog dips, household sprays, and shelf paper), commercial food or feed storage areas and containers, wood or wooden structures sites, and human skin/clothing (a military use). In 1977, EPA initiated a Rebuttable Presumption Against Registration (RPAR) review of lindane, now called a Special Review, that resulted in the cancellation of lindane uses in smoke fumigation devices for indoor domestic use. Following the RPAR, EPA issued a Registration Standard for Lindane in September 1985 that included a requirement for the submission of additional data to support lindane registration and to address exposure concerns. Between 1993 and 1998, long-range transport and environmental concerns about lindane increased; in response to these concerns, lindane registrants voluntarily cancelled all registered uses of lindane in 1998 and 1999, except for seed treatment uses on 19 agricultural crops and a dog mange treatment. The dog mange use was voluntarily cancelled in December 2001. Finally, in 2001 and 2002, the registrants voluntarily cancelled all but the following six lindane seed treatment uses: barley, corn, oats, rye, sorghum, and wheat. As of 2002, the only remaining agricultural uses for lindane were six seed treatment uses being that are being addressed in this document. Any of these past uses potentially result in continued exposures to lindane today due to its persistent, bioaccumulative nature and potential for long-range transport.
/The term "lindane" has been used to describe the technical product, BHC/. "Benzene hexachloride", a term firmly established by usage, is a misnomer for 1,2,3,4,5,6-hexachlorocyclohexane. ... The technical product is a mixture of isomers of this ... and related compounds.
For more General Manufacturing Information (Complete) data for Lindane (11 total), please visit the HSDB record page.
BHC no longer produced or sold for domestic /USA/ use per EPA regulations.
Method of purification: Fractional crystallization. The technical grade may run 10-15% gamma isomer but can be brought up to 99% (lindane).
Registration Notes: USA: No longer produced or sold for domestic use.
The WHO Recommended Classification of Pesticides by Hazard identifies HCH (technical grade) as Class II: moderately hazardous; Main Use: insecticide. /According to the Rotterdam Convention, export of a chemical can only take place with the prior informed consent of the importing Party. The Prior Informed Consent (PIC) procedure is a means for formally obtaining and disseminating the decisions of importing countries as to whether they wish to receive future shipments of a certain chemical and for ensuring compliance to these decisions by exporting countries. The aim is to promote a shared responsibility between exporting and importing countries in protecting human health and the environment from the harmful effects of such chemicals. ... The Rotterdam Convention (which entered into force on 24 February 2004) built on the voluntary PIC procedure which was initiated by UNEP and FAO in 1989.... The use and production of ... HCH is prohibited or severely restricted by the Stockholm convention on persistent organic pollutants, which entered into force on 17 May, 2004./
For more General Manufacturing Information (Complete) data for Hexachlorocyclohexanes (8 total), please visit the HSDB record page.
The content of isomers in technical BHC varies depending on the manufacturing conditions. An example of the range of isomers follows: alpha, 55-70%; beta, 6-8%; gamma, 10-18%; delta, 3-4%; epsilon isomer, very small amounts
Technical grade HCH contains 60-70% alpha-, 5-12% beta-, 10-15% gamma, 6-10% delta-, and 3-4% epsilon-hexachlorocyclohexane
Technical grade HCH was banned for production and use in the United States in 1976, but may still be used in other countries.
Isomers are separated by fractional crystallization from organic solvents.
Technical grade hexachlorocyclohexane contains 5-12% beta- hexachlorocyclohexane.
Technical grade hexachlorocyclohexane was banned for production and use in the United States in 1976, but may still be used in other countries.
beta-Hexachlorocyclohexane (beta-HCH) is the most recalcitrant among the alpha-, beta-, gamma-, and delta-isomers of HCH and causes serious environmental pollution problems.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: lindane; Matrix: tissue; Detection Limit: 9 pg/L.
Method: NOAA-NST 130.11; Procedure: gas chromatography with electron capture detection; Analyte: lindane; Matrix: marine animal tissues; Detection Limit: 0.25 ng/g.
A method for determination of concentrations of polychlorinated biphenyl congeners (PCB-28, 52, 101, 118, 138, 153, 156, and 187) and organochlorine pesticides (hexachlorobenzene, alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane, delta-hexachlorocyclohexane, p,p'-dichlorodiphenyl dichloroethylene, o,p'-dichlorodiphenyl trichloroethane, p,p'-dichlorodiphenyl dichloroethane, p,p'-dichlorodiphenyl trichloroethane, alpha-chlordane, gamma-chlordane, heptachlor, heptachlor epoxide, and aldrin) in human serum is developed. Recovery is assessed with artificial serum, in which PCBs and OCPs could not be detected. The method is then confirmed with pooled human serum. Experiments are performed by adding two concentrations of analytes (0.5 ug/L and 1.0 ug/L) to both matrices. The sample pretreatment process involves denaturing with a mixture of water-1-propanol (v:v, 85:15), extraction with a C-18 cartridge, and cleanup with an Alumina B cartridge. This process required about 2 mL of serum. The limit of detection ranged from 0.05-0.35 ug/L for all the analytes. Recovery of analytes at low and high spiking concentrations varied from 63-122% and 61-124% for artificial serum and pooled human serum, respectively. Relative standard deviation was lower than 16% and 18% for artificial serum and pooled human serum, respectively. Stability of the method, expressed as relative standard deviation, was lower than 14%. The method has been applied in epidemiological research.
Method: gas chromatography/electron capture detection, thin layer chromatography; Preparation: hydrolyze sample, acidify, extract with hexane, derivatize for GC/ECD or evaporate to a small volume for TLC; Analyte: phenolic metabolites of gamma-hexachlorocyclohexane; Matrix: urine; Detection Limit: 1ppb (GC/ECD), 1ppm (TLC). /From table/
For more Clinical Laboratory Methods (Complete) data for Lindane (12 total), please visit the HSDB record page.
... /BHC was/ analyzed (by gas-liquid chromatography) /in/ the body fat of stillborns and fetuses ...
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: alpha-hexachlorocyclohexane; Matrix: tissue; Detection Limit: 7 pg/L.
Method: high-resolution gas chromatography/electron capture detection; Preparation: extract and concentrate serum using solid-phase extraction, elute with isooctane, inject; Analyte: alpha-hexachlorocyclohexane; Matrix: serum; Detection Limit: 0.18 ppm. /From table/
Method: gas chromatography/electron capture detection; Preparation: extract with hexane; Analyte: alpha-hexachlorocyclohexane; Matrix: serum; Detection Limit: 1 ppb. /From table/
For more Clinical Laboratory Methods (Complete) data for alpha-Hexachlorocyclohexane (11 total), please visit the HSDB record page.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: beta-hexachlorocyclohexane; Matrix: tissue; Detection Limit: 6 pg/L.
A method has been developed for determination of organochlorine contaminants in human adipose tissue. After fat extraction from the tissue with acetone-hexane 15 + 85, v/v), organochlorines were fractionated from fat by gel permeation chromatography with methylene chloride-cyclohexane (1 + 1, v/v) as solvent. After Florisil column cleanup, the GPC extract was analyzed by capillary column gas chromatography /utilizing/ two columns of different polarity. Compound identity was confirmed by gas chromatography-mass spectrometry using selected ion monitoring. Recoveries for fortification levels of 10-500 ng/g were greater than 80% /including beta-hexachlorocyclohexane/ except for trichlorobenzene and hexachlorobutadiene (calculated at 60%).
Method: gas chromatography/electron capture detection; Preparation: extract with hexane; Analyte: beta-hexachlorocyclohexane; Matrix: serum; Detection Limit: 1 ppb. /From table/
For more Clinical Laboratory Methods (Complete) data for beta-Hexachlorocyclohexane (14 total), please visit the HSDB record page.
Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: delta-hexachlorocyclohexane; Matrix: tissue; Detection Limit: 5 pg/L.
Method: gas chromatography/electron capture detection; Preparation: extract with acetic acid, cleanup with Florisil, elute with petroleum-diethyl ether; Analyte: delta-hexachlorocyclohexane; Matrix: semen; Detection Limit: not reported.
Lindane exposures do inhibit formation of liver tumors following exposures to aflatoxin B1, suggesting an activity other than tumor promotion for lindane. Enhancement of enzymatic deactivation of aflatoxin via induction of microsomal enzymes may play a role in this phenomenon.
The purpose of this study, carried out on male Wistar rats, was to evaluate the beneficial effects of supplementation with ascorbic acid (Vit C) and alpha-tocopherol (Vit E) or with Mg and Zn upon lindane-induced damages in liver and brain. Under our experimental conditions, lindane poisoning (5 mg/kg body weight per day for 3 days) resulted in (1) an increased level of plasma glucose, cholesterol and triglycerides, (2) an increased activity of LDH, ALP, AST, ALT, (3) an oxidative stress in liver and brain as revealed by an increased level of lipids peroxidation (TBARS) and a decrease of glutathione-peroxidase, superoxide dismutase and catalase activities in liver and brain. In conclusion, both Vit C+E or Mg+Zn treatments display beneficial effects upon oxidative stress induced by lindane treatment in liver and brain.
... This investigation was carried out to study the protective effects of gallic acid and quercetin against lindane-induced cardiotoxicity. Lindane (100 mg/kg body mass) was administered orally to rats for 30 days. Histological analysis revealed pathological changes in the heart of lindane-treated rats. Biochemical analysis of the lindane-treated animals showed elevated activity for serum marker enzymes, lipid peroxidation (LPO), and membrane-bound Ca(2+) ATPase, with a concomitant decrease in the level of non-enzymic antioxidant (GSH), enzymic antioxidants such as superoxide dismutase, catalase, glutathione peroxidase (GPx), and glutathione-S-transferase (GST), and membrane-bound ATPases like Na(+)/K(+) ATPase and Mg(2+) ATPase in heart tissue. The results suggest that gallic acid and quercetin offer protection against lindane-induced myocardial damage, possibly through maintaining levels of endogenous antioxidant enzymes and membrane bound ATPase activity, as well as inhibiting lipid peroxidation.
/The study objective was/ to assess the effect of quercetin (flavonoid) against lindane induced alterations in lipid profile of Wistar rats. Rats were administered orally with lindane (100 mg/kg body weight) and quercetin (10 mg/kg body weight) for 30 days. After the end of treatment period lipid profile was estimated in serum and tissue. Elevated levels of serum cholesterol, triglycerides, low density lipoprotein (LDL), very Low Density Lipoprotein (VLDL) and tissue triglycerides, cholesterol with concomitant decrease in serum HDL and tissue phospholipids were decreased in lindane treated rats were found to be significantly decreased in the quercetin and lindane co-treated rats. Our study suggests that quercetin has hypolipidemic effect and offers protection against lindane induced toxicity in liver by restoring the altered levels of lipids. The quercetin cotreatment along with lindane for 30 days reversed these biochemical alterations in lipids induced by lindane.
For more Interactions (Complete) data for Lindane (14 total), please visit the HSDB record page.
Pentylenetetrazol-antagonistic action was a property of 4 isomers tested orally for their ability to reduce the sensitivity of rats to the convulsant action of pentylenetetrazol. Minimally effective concn of HCH in rat brain was on order of beta-HCH greater than gamma-HCH greater than delta-HCH which was greater than alpha-HCH.
... Xylene, used as solvent in commercial sheep-dip concentrate, enhances the toxicity of HCH.
The action of hexachlorocyclohexane and chlorpropham alone and in combination was observed in male albino rats. The animals were given daily oral doses of hexachlorocyclohexane at 60 mg/kg/day, chlorpropham at 50 mg/kg/day, or hexachlorocyclohexane at 60 mg/kg/day plus chlorpropham at 50 mg/kg/day for 30 days. No significant clinical symptoms of toxicity or death were noted in animals exposed to either of the chemicals alone or together for the 30 day period at these dose levels. The liver showed a significant weight increase after the combined treatment and after treatment with hexachlorocyclohexane. Treatment with chlorpropham alone caused a decrease in liver weight. HCH alone caused a decrease in aspartate-aminotransferase activity of the liver, but no such changes were noted with other treatments. The activity of liver alanine-aminotransferase was lowered significantly after chlorpropham treatment, while the enzyme activity increased substantially after hexachlorocyclohexane plus chlorpropham treatments. The activity of alkaline-phosphatase in liver and serum revealed a consistently significant rise after all treatments. The activity of lactate dehydrogenase recorded a marked decrease after chlorpropham and hexachlorocyclohexane alone, but not with their combination. No significant morphological changes were noted in the vital organs following any of the treatments, nor was there any change in the level of hemoglobin or red and white blood cell counts in the different treatment groups.
Repeated dermal application of hexachlorocyclohexane (100 mg/kg/day) or methyl parathion (2 mg/kg/day) individually or in combination for 7, 15 and 30 days produced pathomorphological changes in skin, liver, kidney and brain of female rats along with significant enzymatic alterations in the activity of transaminase, alkaline phosphatase lactic dehydrogenase and acetylcholinesterase. The two insecticides in combination though produced severe toxicity on day 30 than at other periods, the changes were not suggestive of any additive or potentiation effect at the test doses.
For more Interactions (Complete) data for Hexachlorocyclohexanes (6 total), please visit the HSDB record page.
The effects of an intraperitoneal injection of alpha-HCH (99.0%) in corn oil (80-480 mg/kg body weight) on the accumulation of cerebellar cyclic GMP in male CD-1 mice /were studied/. Alpha-HCH decreased the accumulation of cerebellar cyclic GMP and also prevented the increase in cyclic GMP resulting from lindane treatment.
...If neoplastic lesions were induced by a single dose of diethylnitrosamine, 75 or 150 mg/kg, subsequent treatment with alpha-HCH led to the appearance of hepatocellular carcinoma within 7 months, hepatocellular carcinomas were found in 18 of 21 rats treated with both agents, but in only 3 of 26 animals treated with diethylnitrosamine alone. It is unclear from determination of tumor number alone whether alpha-HCH and similar xenobiotic inducers are initiating carcinogens or merely promote tumorigenesis from spontaneous lesions.
... The CNS-related pharmacological and biochemical effects of gamma-HCH and the non-convulsant isomer alpha-HCH /were compared/. The studies were carried out on male CD-1 mice injected intraperitoneally with a single alpha-HCH (in corn oil) dose of 80-400 mg/kg body weight. Alpha-HCH inhibited the myoclonic jerk and tonic/clonic activity of pentylenetetrazole (PTZ) but increased the tonic/clonic activity and lethality of picrotoxin (PIC) (PTZ and PIC were given as a single ip injection of 50 mg/kg and 20 mg/kg body weight, respectively). The highest dose of alpha-HCH caused a significant decrease in motor activity. Gamma-HCH inhibited the binding of /(3)H-t-butylbicycloorthobenzoate/ to mouse whole brain membranes. Furthermore, this isomer is a weak inhibitor of GABA-stimulated uptake of 36wCl into mouse brain neurosynaptosome preparations in vitro. The non-seizure-inducing alpha-HCH has biochemical and pharmacological effects in the CNS which differ from those of the gamma-HCH.
...The effects of an intraperitoneal injection of alpha-HCH (99.0%) in corn oil (80-480 mg/kg body weight) on the accumulation of cerebellar cyclic GMP in male CD-1 mice /were studied/. Alpha-HCH decreased the accumulation of cerebellar cyclic GMP and also prevented the increase in cyclic GMP resulting from lindane treatment. Furthermore, alpha-HCH inhibited the binding of (3)H-TBOB (a ligand for the GABA-A-receptor-linked chloride channel) in mouse cerebellum.
... Studies showed that technical polychlorinated biphenyl (kanechlors) promoted induction of hepatic tumors by beta-BHC. ...
... /Beta-HCH/ counteracts effects of gamma-isomer so that mortality is reduced when same dosage of lindane is accompanied by equal or especially somewhat greater dosage of ... beta-isomer. ... A reduced proportion of animals treated with Cardiazol, Picrotoxin, or Coramine have fits if they receive ... beta-BHC also.
... /It/ counteracts effects of gamma-isomer so that mortality is reduced when same dosage of lindane is accompanied by equal or ... greater dosage of ... delta isomer. ... The strong inhibitory action of gamma-isomer toward convulsions caused by Cardiazol is reduced by simultaneous admin of ... delta-isomer ...
The effects of the organochlorine (OC) liver tumor promoter heptachlor epoxide (HE) and a related non-tumor promoting OC, delta-hexachlorocyclohexane (delta-HCH), on the dynamics of intracellular calcium (Ca2+) were investigated in mouse 1c1c7 hepatoma cells. HE induced a non-capacitative, Ca2+ entry-like phenomenon, which was transient and concentration-dependent with 10 and 50 uM HE. The plasma membrane Ca2+ channel blocker SKF-96365 antagonized this HE-induced Ca2+ entry. delta-HCH failed to induce Ca2+ entry, rather it antagonized the HE-induced Ca2+ entry. Both HE and delta-HCH induced Ca2+ release from endoplasmic reticulum (ER) at treatment concentrations as low as 10 uM; at 50 uM, the former induced 5x as much Ca2+ release as the latter. The HE-induced Ca2+ release from the ER was antagonized using the IP3 receptor/channel blocker xestospongin C, suggesting that HE induces ER Ca2+ release through the IP3 receptor/channel pore. These results show that the effect of HE on cellular Ca2+ mimics that of mitogens such as epidermal and hepatocyte growth factors.
The differential effects of gamma- and delta-hexachlorocyclohexane isomers on 25 mM K(+)-evoked release of [(3)H]noradrenaline were studied in hippocampal slices treated with selected agents to activate or block L- and N-type Ca2+ and Na+ voltage-sensitive ion channels, Cl- transport and Ca(2+)-dependent protein activity. At maximally effective concentrations, the L- and N-type Ca2+ channel blockers nifedipine and omega-conotoxin, respectively, and the Na+ channel antagonist tetrodotoxin did not modify the enhancement of K(+)-evoked [(3)H]noradrenaline release induced by gamma-hexachlorocyclohexane. Likewise, under activation of protein kinase C by phorbol 12,13-dibutyrate (PDB) or inhibition of calmodulin by N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), the stimulatory effect of gamma-hexachlorocyclohexane remained almost unchanged. The Cl- transport blocker 4,4-diisothiocyanato-stilbene-2,2'-disulfonic acid (DIDS) significantly reduced the effect of gamma-hexachlorocyclohexane on [(3)H]noradrenaline release. The enhanced release in the presence of Bay K 8644, the L-type Ca2+ channel activator, was significantly inhibited by nifedipine but not by delta-hexachlorocyclohexane. The combination of omega-conotoxin and tetrodotoxin with delta-hexachlorocyclohexane did not alter the [(3)H]noradrenaline release effects of each agent alone. Activation of protein kinase C in the presence of delta-hexachlorocyclohexane resulted in a reduction of the delta isomer effect and in a potentiation of the PDB effect. W-7 did not further facilitate the inhibition induced by delta-hexachlorocyclohexane alone. These data suggest that hexachlorocyclohexane isomers may modify K(+)-evoked [(3)H]noradrenaline release by interacting with presynaptic molecular processes involving changes in Cl- membrane permeability and intracellular Ca2+ homeostasis.